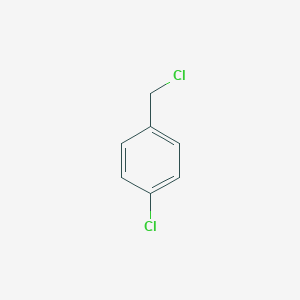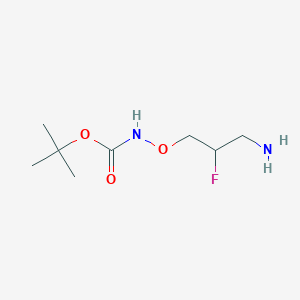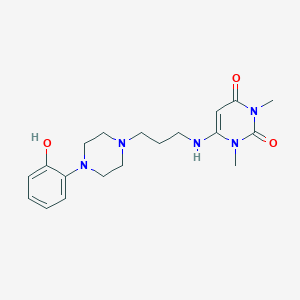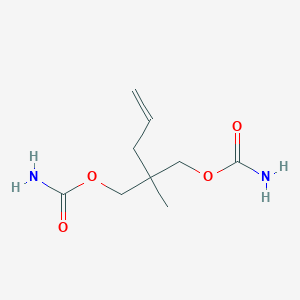
2-Allyl-2-methyl-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-2-methyl-1,3-propanediol dicarbamate is a versatile chemical compound known for its unique properties and applications in various fields. It is a derivative of 2-allyl-2-methyl-1,3-propanediol and is used in the synthesis of several important compounds, including pharmaceuticals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-2-methyl-1,3-propanediol dicarbamate typically involves the reaction of 2-allyl-2-methyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-2-methyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Allyl-2-methyl-1,3-propanediol, such as alcohols, amines, and substituted carbamates .
Scientific Research Applications
2-Allyl-2-methyl-1,3-propanediol dicarbamate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly muscle relaxants and sedatives.
Industry: The compound is used in the production of polymers and coatings, owing to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets in the body. It acts on the central nervous system by modulating the activity of neurotransmitters, leading to muscle relaxation and sedation. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and resulting in decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Meprobamate: A well-known muscle relaxant and anxiolytic.
Carisoprodol: Another muscle relaxant with similar properties.
2-Methyl-2-propyl-1,3-propanediol dicarbamate: A compound with similar chemical structure and pharmacological effects.
Uniqueness
2-Allyl-2-methyl-1,3-propanediol dicarbamate is unique due to its allyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and industrial products .
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpent-4-enyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3H,1,4-6H2,2H3,(H2,10,12)(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXHLUHJFLHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(COC(=O)N)COC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-39-9 |
Source


|
| Record name | 1,3-Propanediol, 2-allyl-2-methyl-, dicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
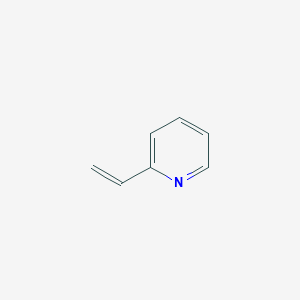
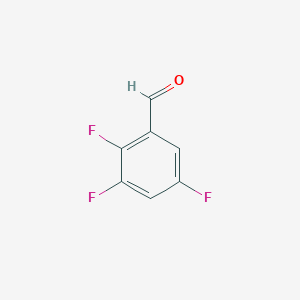
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride](/img/structure/B144082.png)
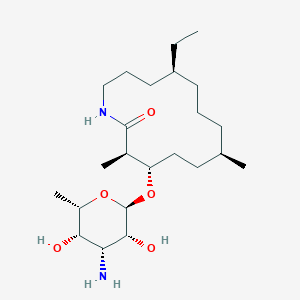

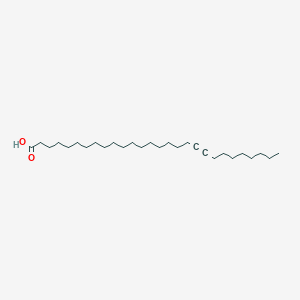
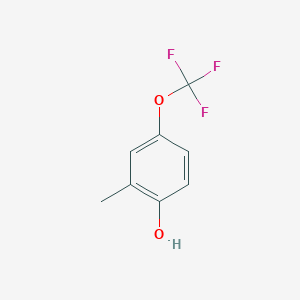
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
